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DL-1,4-Dichloro-2,3-butanediol - 2419-73-0

DL-1,4-Dichloro-2,3-butanediol

Catalog Number: EVT-300709
CAS Number: 2419-73-0
Molecular Formula: C4H8Cl2O2
Molecular Weight: 159.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DL-1,4-Dichloro-2,3-butanediol is an organic compound with the molecular formula C4_4H8_8Cl2_2O2_2. This compound is classified as a chlorinated diol, containing two hydroxyl groups (-OH) and two chlorine atoms (-Cl) attached to a butane backbone. It is recognized for its unique chemical structure, which allows it to participate in a variety of chemical reactions, making it valuable in both industrial and research applications .

Synthesis Analysis

Methods of Synthesis

DL-1,4-Dichloro-2,3-butanediol can be synthesized through several methods. A common approach involves the chlorination of butane derivatives. For instance, chlorination of 2,3-butanediol can yield 1,4-dichlorobutane-2,3-diol under controlled conditions. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride and is conducted at low temperatures to prevent over-chlorination.

In industrial settings, the synthesis often involves the chlorination of butadiene. This process can occur in either the liquid or vapor phase, with careful control of reaction conditions to optimize yield and purity. The resulting product is purified through distillation or recrystallization .

Technical Details

The reaction conditions for synthesizing DL-1,4-Dichloro-2,3-butanediol include:

  • Chlorinating Agents: Thionyl chloride (SOCl2_2), phosphorus pentachloride (PCl5_5).
  • Temperature Control: Low temperatures are maintained during chlorination to avoid excessive chlorination.
  • Industrial Production: Utilizes multi-stage chlorination processes at controlled temperatures and pressures to enhance yield and minimize by-products .
Molecular Structure Analysis

Data

  • Molecular Weight: 159.01 g/mol
  • CAS Number: 2419-73-0
  • Physical State: Solid at room temperature
  • Melting Point: 74.0 to 78.0 °C
  • Boiling Point: 152 °C at 30 mmHg .
Chemical Reactions Analysis

Types of Reactions

DL-1,4-Dichloro-2,3-butanediol is capable of undergoing various chemical reactions:

  1. Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
    • Reagents: Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3).
    • Major Products: Aldehydes or ketones.
  2. Reduction: The compound can be reduced to form 1,4-dichlorobutane.
    • Reagents: Lithium aluminum hydride (LiAlH4_4), sodium borohydride (NaBH4_4).
    • Major Product: 1,4-Dichlorobutane.
  3. Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
    • Reagents: Sodium hydroxide (NaOH), ammonia (NH3_3).
    • Products: Depending on the nucleophile used; for example, using sodium hydroxide can yield 1,4-dihydroxybutane .

Technical Details

The reaction conditions vary depending on the desired product:

  • For oxidation reactions, higher temperatures may be required.
  • Reduction processes typically occur under anhydrous conditions to prevent side reactions.
  • Substitution reactions often require mild conditions to maintain selectivity.
Mechanism of Action

The mechanism of action for DL-1,4-Dichloro-2,3-butanediol primarily involves its reactivity due to the presence of both hydroxyl and chlorine groups. The hydroxyl groups facilitate nucleophilic attack during substitution reactions while the chlorine atoms can act as leaving groups.

In oxidation reactions:

  1. The hydroxyl group is oxidized to a carbonyl group.
  2. This transformation alters the compound's reactivity and potential applications in organic synthesis.

In reduction:

  1. The chlorine atom is replaced by hydrogen through the action of reducing agents.
  2. This process yields less reactive compounds that may serve different industrial applications.

In substitution reactions:

  1. Nucleophiles attack the carbon atom bonded to chlorine.
  2. This results in the formation of new functional groups that expand the compound's utility in various chemical syntheses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to almost white powder or crystalline solid.
  • Purity: Typically >98% as determined by gas chromatography.
  • Storage Conditions: Recommended storage under inert gas at low temperatures (<15 °C), sensitive to air .

Chemical Properties

DL-1,4-Dichloro-2,3-butanediol exhibits significant reactivity due to its functional groups:

  • It can participate in oxidation-reduction reactions and nucleophilic substitutions.
  • The presence of both chlorine and hydroxyl groups allows for diverse applications in organic synthesis and industrial chemistry.
Applications

DL-1,4-Dichloro-2,3-butanediol has several important applications across various fields:

  1. Chemical Synthesis: It serves as an intermediate in synthesizing various organic compounds.
  2. Biological Research: Utilized in studies involving enzyme inhibition and protein modification.
  3. Pharmaceutical Development: Explored for potential applications in treating lysosomal storage disorders due to its ability to modify biological molecules.
  4. Industrial Use: Employed in producing polymers and other industrial chemicals due to its reactivity and versatility .
Synthetic Methodologies and Optimization

Chlorination Strategies for Butanediol Derivatives

The synthesis of DL-1,4-dichloro-2,3-butanediol primarily involves the selective chlorination of 2,3-butanediol precursors. Two predominant stereochemical pathways exist: one yielding the racemic DL-form (CAS 2419-73-0) and the other producing the meso-isomer (CAS 7268-35-1). The chlorination efficiency varies significantly based on the choice of chlorinating agent and reaction conditions.

Thionyl chloride (SOCl₂) remains the most widely employed reagent for laboratory-scale synthesis due to its excellent conversion rates (>90%). This method typically proceeds via an SN2 mechanism, maintaining the stereochemical configuration of the parent diol. However, a significant drawback is the copious HCl generation, requiring specialized equipment for capture and neutralization. Phosphorus trichloride (PCl₃) offers an alternative approach with milder conditions, though it often results in reduced yields (75-85%) and necessitates extended reaction times. Recent studies demonstrate that in situ generation of Vilsmeier reagents from dimethylformamide (DMF) and oxalyl chloride enables chlorination at lower temperatures (0-5°C), significantly suppressing racemization and enhancing stereochemical purity to >98% enantiomeric excess [3] [8].

Solvent polarity profoundly influences reaction kinetics and by-product formation. Dichloromethane provides optimal solubility for both reactants and products, while ethereal solvents like THF reduce substitution side reactions. The stoichiometric ratio proves critical – a 2.2:1 molar excess of chlorinating agent relative to diol substrate maximizes dichloride formation while minimizing mono-chlorinated by-products (<5%). Post-reaction processing typically involves neutralization washes (aqueous NaHCO₃) followed by vacuum distillation or recrystallization to achieve the characteristic white crystalline product (melting point 74-78°C) with >98% purity [6].

Table 1: Comparative Analysis of Chlorinating Agents for DL-1,4-Dichloro-2,3-butanediol Synthesis

Chlorinating AgentTemperature Range (°C)Reaction Time (h)Yield (%)Key AdvantagesLimitations
SOCl₂ (neat)65-804-690-95High conversion, established protocolHCl off-gas management, equipment corrosion
PCl₃ in DCM25-308-1275-85Mild conditions, easier handlingLower yields, phosphorus residues
Oxalyl Chloride/DMF0-52-385-90Low racemization, high stereopurityMoisture sensitivity, higher cost
COCl₂ (phosgene)-10 to 01-292-96Rapid reaction, minimal by-productsExtreme toxicity, specialized equipment

Industrial-Scale Synthesis via Butadiene Chlorination

The Toyo Soda process represents the dominant industrial pathway for producing 1,4-dichloro-2,3-butanediol isomers. This multistep synthesis begins with the electrophilic addition of chlorine to 1,3-butadiene, yielding a mixture of 1,4-dichloro-2-butene (60-70%) and 3,4-dichloro-1-butene (30-40%). The former undergoes hydroxylation through controlled hydrolysis under alkaline conditions to form the diol intermediate. Final stereoselective chlorination yields predominantly the meso-isomer, though optimized conditions can shift selectivity toward the DL-form required for specific pharmaceutical applications [5].

Large-scale operations implement continuous-flow reactors to manage the highly exothermic chlorination step. Advanced temperature control (40-50°C) using jacketed reactors with turbulent flow regimes minimizes dichloroethane formation (<3%). Catalyst selection significantly impacts isomer distribution – zirconium-based catalysts favor the trans-1,4-dichloro-2-butene precursor to DL-1,4-dichloro-2,3-butanediol. Recent process intensification incorporates membrane separation technology to isolate the desired isomer before hydroxylation, achieving 95% stream purity. This substantially improves overall yield to 82% while reducing energy consumption by 30% compared to batch processes [3] [5].

The hydrolysis step optimization focuses on pH control (9.5-10.5) and temperature modulation (85-95°C) to suppress ether by-product formation. Modern plants employ countercurrent extraction with methyl isobutyl ketone (MIBK) for product isolation, replacing energy-intensive distillation. This innovation reduces purification energy requirements by 45% while maintaining product specifications (>98.5% purity) as confirmed by GC-MS and chiral HPLC analysis [8].

Table 2: Industrial Process Parameters for Butadiene-Derived DL-1,4-Dichloro-2,3-butanediol

Process StageKey Operational ParametersIsomer SelectivityYield (%)Scale (kT/yr)
Chlorination45-50°C, ZrCl₄ catalyst, continuous flowtrans/cis = 85:159525-100
Alkaline Hydrolysis90°C, pH 10.2, plug-flow reactorDiol >98%9225-100
Final ChlorinationSOCl₂/DMF, 25°C, 4hDL:meso = 75:259025-100
PurificationMIBK extraction, crystallization99% DL-isomer9825-100

Catalytic Systems for Selective Chlorination

Regioselectivity challenges in diol chlorination necessitate advanced catalytic approaches. Traditional non-catalytic methods using SOCl₂ exhibit limited control over monochlorinated by-product formation (5-15%). Heterogeneous catalysts address this limitation through site-specific activation of hydroxyl groups. Silica-alumina composites (SiO₂-Al₂O₃, 15:1 ratio) modified with zinc chloride demonstrate exceptional performance, achieving >98% dichlorination at 70°C with minimal substrate isomerization. The Lewis acid character of these materials activates the chlorinating agent while the surface silanol groups coordinate with diol substrates, positioning them for selective substitution at primary hydroxyl sites [5].

Homogeneous catalysts offer complementary advantages. Organotin catalysts such as dibutyltin dilaurate (DBTDL, 0.5-1 mol%) enable chlorination at ambient temperatures (25-30°C) with 96-98% conversion and <2% racemization. The mechanism involves stannylene acetal formation, which shields the secondary hydroxyl groups while facilitating primary chlorination. Kinetic studies reveal this method accelerates reaction rates 8-fold compared to non-catalytic processes. However, stringent tin residue regulations in pharmaceutical applications (typically <10 ppm) necessitate extensive post-reaction purification [5] [8].

Emerging bifunctional catalysts combine multiple activation modes. Sulfonic acid-functionalized ionic liquids ([BMIM][OTf]) serve as both Brønsted acid catalysts and green solvents. These systems achieve 99% conversion in 45 minutes at 60°C with catalyst recovery >95% through simple phase separation. The dual activation mechanism involves protonation of hydroxyl groups (increasing nucleofugality) while the ionic liquid anion facilitates chloride ion delivery. This approach reduces chlorinating agent stoichiometry to 1.05:1, significantly minimizing waste streams [5].

Table 3: Catalytic Systems for Selective Chlorination of 2,3-Butanediol Derivatives

Catalyst SystemLoading (mol%)Temperature (°C)Conversion (%)DL:meso RatioBy-Products (%)
SiO₂-Al₂O₃-ZnCl₂ (heterogeneous)15 wt%7099.250:50<0.5
Dibutyltin Dilaurate0.82598.550:501.2
[BMIM][OTf] ionic liquid100 (solvent)6099.550:50<0.3
ZrOCl₂/activated carbon58597.852:481.5

Green Chemistry Approaches to Minimize By-Products

Traditional DL-1,4-dichloro-2,3-butanediol synthesis generates significant waste streams, primarily hydrochloric acid (0.8-1.2 kg/kg product) and inorganic salts from neutralization steps. Modern atom economy principles address this through integrated reagent recovery. Continuous processes incorporating reactive distillation simultaneously remove HCl gas during reaction, achieving 95% capture efficiency as aqueous hydrochloric acid (30-33% w/w), a marketable by-product. This innovation reduces downstream neutralization requirements by 85% and associated salt waste by 8.5 kg per kg of product [2] [6].

Solvent-free chlorination represents another green chemistry advancement. Melt-phase reactions using substoichiometric catalyst systems (0.3 mol% DBTDL) enable direct chlorination of 2,3-butanediol crystals at 65-70°C. This approach eliminates 5-7 L/kg of halogenated solvent waste while maintaining high yields (92-94%). The resulting product crystallizes directly upon cooling, reducing purification energy inputs by 60% compared to solution-phase processes. Life cycle analysis confirms a 37% reduction in cumulative energy demand and 45% lower greenhouse gas emissions versus conventional methods [6] [7].

Microwave-assisted synthesis significantly enhances energy efficiency. Optimized protocols (300W, 80°C, 15 minutes) achieve complete conversion using only 1.1 equivalents of SOCl₂, versus 2.2 equivalents in conventional thermal processes. The rapid, selective heating mechanism suppresses thermal decomposition pathways, improving product purity to >99% while reducing reaction time by 90%. Flow systems integrating microwave activation with continuous processing demonstrate exceptional scalability, achieving production rates of 50 kg/day with 98% space-time yield improvement over batch reactors [2] [7].

Biotechnological routes show emerging potential for precursor synthesis. Engineered E. coli strains produce 2,3-butanediol from glucose at >100 g/L titers through fermentative pathways. The coexistence of two hydroxyl groups creates highly polar, cell-friendly molecules that accumulate without significant toxicity. Subsequent chemo-catalytic chlorination of bio-derived diol offers a fully renewable route to DL-1,4-dichloro-2,3-butanediol. Preliminary techno-economic analysis indicates this integrated approach could reduce fossil energy inputs by 65% when scaled commercially [5].

Table 4: Green Chemistry Metrics for DL-1,4-Dichloro-2,3-butanediol Production

MethodologyE-factor (kg waste/kg product)Atom Economy (%)Process Energy Intensity (MJ/kg)CO₂ Footprint (kg/kg)Renewable Feedstock (%)
Conventional Batch (SOCl₂)8.268.51459.80
Continuous Reactive Distillation2.179.3784.20
Solvent-Free Catalytic1.585.7522.10
Bio-based Diol + Chlorination0.992.4481.872

Properties

CAS Number

2419-73-0

Product Name

DL-1,4-Dichloro-2,3-butanediol

IUPAC Name

1,4-dichlorobutane-2,3-diol

Molecular Formula

C4H8Cl2O2

Molecular Weight

159.01 g/mol

InChI

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2

InChI Key

SAUBRJOIKMVSRU-UHFFFAOYSA-N

SMILES

C(C(C(CCl)O)O)Cl

Canonical SMILES

C(C(C(CCl)O)O)Cl

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